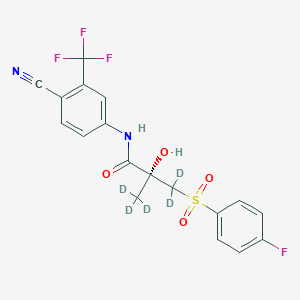
Bicalutamide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicalutamide-d5 is a deuterated form of Bicalutamide, a non-steroidal anti-androgen primarily used in the treatment of prostate cancer . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Bicalutamide . The incorporation of deuterium atoms can help in tracing the compound in biological systems and understanding its behavior more accurately .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicalutamide-d5 is synthesized by incorporating deuterium atoms into the Bicalutamide molecule. The synthesis involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . One common method is the use of deuterated solvents in the reaction mixture, which facilitates the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product . The production process is optimized to maximize yield and minimize the cost of deuterated reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Bicalutamide-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Bicalutamide-d5 is extensively used in scientific research, particularly in the fields of:
Chemistry: Used to study the chemical properties and reactions of Bicalutamide.
Biology: Helps in understanding the biological interactions and metabolism of Bicalutamide.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of Bicalutamide in the body.
Industry: Employed in the development of new formulations and drug delivery systems.
Wirkmechanismus
Bicalutamide-d5, like Bicalutamide, acts as an androgen receptor antagonist . It competes with androgens for binding to androgen receptors, thereby blocking the action of androgens from adrenal and testicular origins . This inhibition prevents the stimulation of growth in normal and malignant prostatic tissue . The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flutamide: Another non-steroidal anti-androgen used in prostate cancer treatment.
Nilutamide: Similar to Bicalutamide but with different pharmacokinetic properties.
Enzalutamide: A second-generation non-steroidal anti-androgen with higher potency.
Apalutamide: Another second-generation non-steroidal anti-androgen.
Uniqueness
Bicalutamide-d5 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for detailed pharmacokinetic studies . Compared to other non-steroidal anti-androgens, this compound offers better insights into the metabolism and distribution of Bicalutamide in biological systems .
Eigenschaften
Molekularformel |
C18H14F4N2O4S |
|---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3,3,3-trideuterio-2-[dideuterio-(4-fluorophenyl)sulfonylmethyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1/i1D3,10D2 |
InChI-Schlüssel |
LKJPYSCBVHEWIU-FFQFYSDLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@](C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)(C([2H])([2H])S(=O)(=O)C2=CC=C(C=C2)F)O |
Kanonische SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















